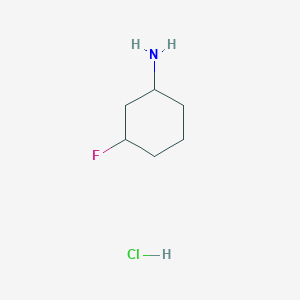

3-Fluorocyclohexan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-fluorocyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-5-2-1-3-6(8)4-5;/h5-6H,1-4,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCMJPLQBZUZRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780812-51-2 | |

| Record name | 3-fluorocyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluorocyclohexan 1 Amine Hydrochloride and Analogues

Direct Fluorination Approaches to Fluorocyclohexanes

Direct fluorination methods involve the introduction of a fluorine atom onto a cyclohexane (B81311) ring that does not yet contain the amine functionality or has it in a precursor form. These approaches often leverage the reactivity of ketone or C-H bonds.

Electrophilic Fluorination of Cyclohexanone (B45756) Enolates

A common strategy for the synthesis of α-fluoroketones is the electrophilic fluorination of ketone enolates or their equivalents, such as enol esters. nih.govcore.ac.uk This method can be adapted to produce 3-fluorocyclohexan-1-amine by first fluorinating a cyclohexanone derivative, followed by reductive amination.

The general approach involves the treatment of a cyclohexanone enolate with an electrophilic fluorinating agent. A widely used reagent for this purpose is Selectfluor® (F-TEDA-BF4). nih.gov The reaction proceeds via a polar two-electron process, rather than a single-electron transfer mechanism. core.ac.uk The resulting α-fluoroketone can then be converted to the desired amine through reductive amination.

| Starting Material | Fluorinating Agent | Key Transformation | Product | Reference |

| Cyclohexanone Enol Ester | Selectfluor® | Electrophilic Fluorination | α-Fluorocyclohexanone | nih.gov |

| α-Fluorocyclohexanone | NH3/H2, Catalyst | Reductive Amination | 3-Fluorocyclohexan-1-amine | - |

Catalytic C-H Fluorination Strategies

The direct conversion of a C-H bond to a C-F bond represents a highly efficient and atom-economical approach to fluorinated compounds. While challenging, significant advances have been made in this area, including the use of manganese catalysts for the fluorination of aliphatic C-H bonds. These reactions are of interest for the late-stage fluorination of complex molecules.

Although a direct catalytic C-H fluorination at the 3-position of a cyclohexylamine derivative has not been extensively reported, the general methodology provides a potential pathway. The reaction typically involves a metal catalyst, a fluoride (B91410) source, and an oxidant. For N-protected cyclohexylamine, a directing group could potentially be employed to achieve regioselectivity.

| Substrate Type | Catalyst System | Fluoride Source | Key Transformation | Reference |

| Aliphatic C-H bonds | Manganese porphyrin catalyst | AgF / Tetrabutylammonium fluoride | Oxidative C-H Fluorination | - |

| N-protected Cyclohexylamine | (Hypothetical) Rh(III) catalyst | Electrophilic Fluorinating Agent | Directed C-H Fluorination | nih.gov |

Nucleophilic Fluorination Routes to Cyclohexyl Fluorides

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride ion. A versatile approach to 3-fluorocyclohexan-1-amine can be envisioned starting from cyclohexene (B86901) oxide. This method involves a two-step sequence: the ring-opening of the epoxide with an amine, followed by the conversion of the resulting hydroxyl group into a fluorine atom.

The first step, the aminolysis of cyclohexene oxide, yields a 2-aminocyclohexanol derivative. Subsequent treatment with a deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST), can then replace the hydroxyl group with fluorine, typically with inversion of stereochemistry.

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| Cyclohexene Oxide | 1. Amine (e.g., NH3) 2. Deoxyfluorinating agent (e.g., DAST) | 2-Aminocyclohexanol | 3-Fluorocyclohexan-1-amine | - |

| 3-Aminocyclohexanol | Diethylaminosulfur trifluoride (DAST) | - | 3-Fluorocyclohexan-1-amine | nih.gov |

Synthesis from Pre-functionalized Cyclohexane Derivatives

An alternative strategy involves starting with a cyclohexane ring that already contains a nitrogen functionality or a precursor, and then introducing the fluorine atom or constructing the final amine.

Hydrofluorination of Cyclic Aziridines

The ring-opening of aziridines with a fluoride source is a powerful method for the synthesis of β-fluoroamines. For the preparation of 3-fluorocyclohexan-1-amine, the corresponding aziridine fused to a cyclohexane ring, 7-azabicyclo[4.1.0]heptane, serves as a key intermediate.

The hydrofluorination of N-protected 7-azabicyclo[4.1.0]heptane can be achieved using various HF-based reagents. A notable method employs the in-situ generation of an amine-HF reagent from benzoyl fluoride and a non-nucleophilic alcohol, catalyzed by a Lewis base. rsc.org This approach offers a broad substrate scope and proceeds under relatively mild conditions. Another effective reagent is DMPU-HF. core.ac.uk

| Substrate | Fluorinating System | Product | Reference |

| N-Tosyl-7-azabicyclo[4.1.0]heptane | DMPU-HF | N-Tosyl-2-fluorocyclohexan-1-amine | core.ac.uk |

| N-Protected 7-azabicyclo[4.1.0]heptane | Benzoyl fluoride, HFIP, DBN (cat.) | N-Protected 2-fluorocyclohexan-1-amine | rsc.org |

Reduction of Fluorinated Nitriles and Amides

The reduction of a nitrile or amide group provides a reliable method for the synthesis of primary amines. This approach can be applied to the synthesis of 3-fluorocyclohexan-1-amine by first preparing a cyclohexane ring bearing both a fluorine atom and a nitrile or amide group at the appropriate positions.

For example, a tetrafluorinated analogue of 3-fluorocyclohexan-1-amine has been synthesized via the reduction of the corresponding tetrafluorinated cyclohexanecarbonitrile. The reduction was effectively carried out using nickel boride, generated in situ from nickel(II) chloride and sodium borohydride. nih.gov This method is expected to be applicable to the monofluorinated analogue as well. Alternatively, powerful reducing agents like lithium aluminum hydride are commonly used for the reduction of nitriles and amides to amines. researchgate.netresearchgate.net

| Starting Material | Reducing Agent | Product | Yield | Reference |

| 2,3,5,6-Tetrafluoro-1-methylcyclohexane-1-carbonitrile | Nickel boride (from NiCl2·6H2O and NaBH4) | (2,3,5,6-Tetrafluoro-1-methylcyclohexyl)methanamine | 50% | nih.gov |

| 3-Fluorocyclohexanecarbonitrile (Hypothetical) | Lithium Aluminum Hydride | 3-Fluorocyclohexan-1-aminomethyl | - | researchgate.net |

| 3-Fluorocyclohexanecarboxamide (Hypothetical) | Borane or Lithium Aluminum Hydride | 3-Fluorocyclohexan-1-amine | - | - |

Derivatization of Fluorinated Cyclohexanols

One versatile approach to synthesizing 3-fluorocyclohexan-1-amine begins with a corresponding 3-fluorocyclohexanol precursor. This method involves a two-step sequence: activation of the hydroxyl group into a suitable leaving group, followed by nucleophilic substitution with a nitrogen-containing species and subsequent transformation into the target amine.

A common strategy involves the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. This is typically achieved by reacting the fluorinated cyclohexanol (B46403) with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group for a subsequent SN2 reaction.

The activated intermediate is then treated with a nitrogen nucleophile. Sodium azide (NaN₃) is frequently used to introduce the nitrogen moiety, yielding a fluorinated cyclohexyl azide. This azide intermediate is stable and can be readily purified before the final reduction step. The reduction of the azide to the primary amine is accomplished using standard methods, such as catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C) or reduction with lithium aluminum hydride (LiAlH₄).

An alternative, more direct conversion from the alcohol is the Mitsunobu reaction. This reaction allows for the one-pot conversion of the fluorinated cyclohexanol to a protected amine using a phosphine (B1218219) reagent (e.g., triphenylphosphine), an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), and a nitrogen source like phthalimide or hydrazoic acid. Subsequent deprotection or reduction yields the desired amine.

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

| Activation | 3-Fluorocyclohexan-1-ol | p-Toluenesulfonyl chloride (TsCl), Pyridine | 3-Fluorocyclohexyl tosylate | Convert hydroxyl to a good leaving group |

| Substitution | 3-Fluorocyclohexyl tosylate | Sodium azide (NaN₃) | 3-Azido-1-fluorocyclohexane | Introduce a nitrogen functional group |

| Reduction | 3-Azido-1-fluorocyclohexane | H₂/Pd-C or LiAlH₄ | 3-Fluorocyclohexan-1-amine | Form the final primary amine |

Reductive Amination Strategies for 3-Fluorocyclohexan-1-amine Formation

Reductive amination is a highly effective and widely utilized method for synthesizing amines from carbonyl compounds. wikipedia.org This process transforms a ketone or aldehyde into an amine through an intermediate imine, which is reduced in situ or in a subsequent step. libretexts.org For the synthesis of 3-Fluorocyclohexan-1-amine, the readily available precursor is 3-fluorocyclohexanone (B12281245).

In a direct, or one-pot, reductive amination, the 3-fluorocyclohexanone, a nitrogen source (such as ammonia (B1221849) or an ammonium (B1175870) salt like ammonium chloride), and a reducing agent are combined in a single reaction vessel. wikipedia.org The key to this approach is the use of a reducing agent that selectively reduces the imine intermediate faster than it reduces the starting ketone.

Commonly employed reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective under weakly acidic conditions, which favor the formation of the iminium ion, the species that is most readily reduced. Sodium triacetoxyborohydride is a milder and less toxic alternative that is also highly effective for a wide range of substrates. Catalytic hydrogenation using hydrogen gas with catalysts like palladium, platinum, or Raney Nickel also serves as a viable direct method. wikipedia.org

| Reagent | Amine Source | Typical Conditions | Advantages |

| Sodium Cyanoborohydride (NaBH₃CN) | NH₄OAc, NH₄Cl | Methanol, pH 6-7 | High selectivity for imine reduction |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | NH₄OAc, NH₃ | Dichloroethane (DCE), Acetic Acid | Mild, non-toxic, broad applicability |

| Catalytic Hydrogenation (H₂/Catalyst) | NH₃, H₂ | Pd/C, PtO₂, Raney Ni | "Green" method, high atom economy |

The sequential, or indirect, approach involves two discrete steps: the formation and isolation of the imine intermediate, followed by its reduction. First, 3-fluorocyclohexanone is reacted with ammonia or a primary amine under conditions that promote dehydration, such as azeotropic distillation with a Dean-Stark apparatus, to form the corresponding imine.

Once the imine is formed and optionally purified, it is reduced to the amine. This two-step process allows for the use of a broader range of reducing agents, including powerful hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), which would otherwise readily reduce the starting ketone in a one-pot reaction. This method offers greater control over the reaction, potentially leading to higher purity of the final product, though it is more labor-intensive than the direct approach.

| Step | Starting Material | Reagents | Intermediate/Product |

| Imine Formation | 3-Fluorocyclohexanone | Ammonia (NH₃), Dean-Stark trap | 3-Fluorocyclohexan-1-imine |

| Reduction | 3-Fluorocyclohexan-1-imine | Sodium borohydride (NaBH₄) or LiAlH₄ | 3-Fluorocyclohexan-1-amine |

Chemoenzymatic and Biocatalytic Routes to Fluorinated Cyclohexylamines

The demand for enantiomerically pure pharmaceuticals has driven the development of chemoenzymatic and biocatalytic methods for synthesizing chiral amines. nih.gov These approaches utilize enzymes to perform stereoselective transformations under mild, environmentally benign conditions. semanticscholar.org

For the synthesis of chiral 3-fluorocyclohexan-1-amine, ω-transaminases (ω-TAs) are particularly promising. researchgate.net These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine or alanine) to a ketone acceptor (3-fluorocyclohexanone). The reaction is reversible, and the equilibrium can be shifted toward product formation by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone from isopropylamine).

The primary advantage of this biocatalytic route is the potential for high enantioselectivity. By selecting an appropriate transaminase, either the (R)- or (S)-enantiomer of the fluorinated amine can be produced with high optical purity. This avoids the need for classical resolution of a racemic mixture.

Other biocatalytic strategies include the kinetic resolution of racemic 3-fluorocyclohexan-1-amine using enzymes like lipases or acylases. In this process, the enzyme selectively acylates one enantiomer of the amine, allowing for the separation of the unreacted enantiomer from its acylated counterpart. taylorfrancis.com

| Biocatalytic Method | Enzyme Class | Substrate | Key Features |

| Asymmetric Synthesis | ω-Transaminase (ω-TA) | 3-Fluorocyclohexanone | Direct conversion of a prochiral ketone to a chiral amine; High enantioselectivity. |

| Kinetic Resolution | Lipase (B570770) / Acylase | Racemic 3-Fluorocyclohexan-1-amine | Selective acylation of one enantiomer, allowing separation of enantiomers. |

Stereochemical Control in the Synthesis of 3 Fluorocyclohexan 1 Amine Hydrochloride

Diastereoselective Synthesis of Fluorinated Cyclohexylamines

Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters within a molecule. For 3-Fluorocyclohexan-1-amine, this translates to the controlled formation of either the cis or trans diastereomer, where the fluorine and amine groups are on the same or opposite faces of the cyclohexane (B81311) ring, respectively.

Control of Relative Stereochemistry

The relative stereochemistry of the fluorine and amine groups in 3-fluorocyclohexylamines can be established through various synthetic strategies. One common approach involves the reduction of a β-enaminoketone precursor. For instance, the reduction of a 3-aminocyclohex-2-en-1-one derivative can lead to the formation of both cis- and trans-3-aminocyclohexanols. The diastereoselectivity of this reduction is influenced by the choice of reducing agent and the steric environment of the substrate. Subsequent conversion of the hydroxyl group to a fluorine atom, often with inversion of stereochemistry, allows for the synthesis of the desired 3-fluorocyclohexylamine diastereomer.

Another strategy involves the diastereoselective reduction of α-fluoroimines. The reduction of an imine derived from an α-fluoroketone can proceed with high diastereoselectivity, often favoring the syn diastereomer due to chelation control in the transition state. This method provides a direct route to β-fluoroamines with a defined relative stereochemistry. For example, the reduction of α-fluoroimines using trichlorosilane (B8805176) has been shown to produce β-fluoroamines with high diastereoselectivity (>100:1) nih.gov.

The diastereomeric ratio of the final product is a critical measure of the success of these methods. The table below illustrates hypothetical diastereomeric ratios that could be achieved in the synthesis of a 3-fluorocyclohexylamine derivative.

| Entry | Precursor | Reducing Agent | Diastereomeric Ratio (cis:trans) |

| 1 | 3-(Benzylamino)cyclohex-2-en-1-one | Sodium in THF/isopropyl alcohol | 55:45 |

| 2 | 1-(4-Methoxyphenyl)-2-fluoroethan-1-imine | Trichlorosilane | >99:1 (syn/anti) |

| 3 | N-(2-fluorocyclohexylidene)aniline | Lithium aluminum hydride | 70:30 |

Substrate-Controlled Diastereoselection

In substrate-controlled diastereoselection, the inherent stereochemistry of the starting material dictates the stereochemical outcome of the reaction. The conformation of the cyclohexane ring and the nature of existing substituents play a crucial role in directing the approach of reagents. For example, the fluorination of a chiral cyclohexanol (B46403) derivative can proceed with high diastereoselectivity due to steric hindrance from existing bulky groups, which direct the fluorinating agent to the less hindered face of the ring.

The synthesis of fluorinated cyclohexanes often involves multiple steps where stereochemistry is set. For instance, the synthesis of all-cis 2,3,5,6-tetrafluorocyclohexylamine motifs starts from a Birch reduction of benzonitrile, followed by a series of epoxidations and hydrofluorination ring-opening reactions that are controlled by the substrate's stereochemistry nih.gov. While not directly synthesizing 3-fluorocyclohexan-1-amine, these methods highlight the principles of substrate-controlled diastereoselection in fluorinated cyclohexane systems.

Enantioselective Synthesis of 3-Fluorocyclohexan-1-amine Hydrochloride

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is paramount for producing single-enantiomer drugs, as different enantiomers can have distinct pharmacological and toxicological profiles.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. Evans oxazolidinones and pseudoephedrine are well-known chiral auxiliaries used in a variety of asymmetric reactions, including alkylations and aldol (B89426) reactions. nih.govnih.gov

In the context of 3-fluorocyclohexan-1-amine synthesis, a chiral auxiliary could be attached to a cyclohexanone (B45756) precursor to direct an asymmetric fluorination or amination reaction. For example, an enolate derived from an N-acyl oxazolidinone appended to a cyclohexanecarboxylic acid derivative could undergo diastereoselective fluorination. Subsequent removal of the auxiliary and conversion of the carboxylic acid to an amine would yield an enantiomerically enriched 3-fluorocyclohexylamine. The effectiveness of the chiral auxiliary is determined by the diastereomeric excess (d.e.) of the intermediate product.

| Entry | Chiral Auxiliary | Reaction Type | Diastereomeric Excess (d.e.) |

| 1 | (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | Alkylation | >95% |

| 2 | (1S,2S)-Pseudoephedrine | Alkylation | >98% |

| 3 | Phenylglycinol | Epoxidation | up to 99% |

Asymmetric Catalysis in Fluorinated Amine Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Cinchona alkaloids and their derivatives are a prominent class of organocatalysts that have been successfully employed in a wide range of enantioselective transformations, including fluorinations. nih.gov

The asymmetric fluorination of cyclic ketones, which are precursors to cyclohexylamines, can be achieved with high enantioselectivity using Cinchona alkaloid-derived primary amine catalysts. The catalyst forms a chiral enamine intermediate with the ketone, which then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), in a stereocontrolled manner. The enantiomeric excess (e.e.) of the resulting α-fluoroketone is often very high. Subsequent reductive amination of the fluoroketone can then provide the desired enantiomer of 3-fluorocyclohexan-1-amine.

Quantum chemical computations have been used to understand the origin of selectivity in these reactions, suggesting that the chair preference of a seven-membered ring in the fluorine transfer transition state is key to determining the enantiofacial selectivity. nih.gov

The table below presents representative results for the Cinchona alkaloid-catalyzed asymmetric fluorination of cyclic ketones.

| Entry | Substrate | Catalyst | Fluorinating Agent | Enantiomeric Excess (e.e.) |

| 1 | Cyclohexanone | Quinidine-derived primary amine | NFSI | 98% |

| 2 | 4,4-Dimethylcyclohexanone | Cinchonine-derived primary amine | NFSI | 99% |

| 3 | N-Boc-4-piperidone | Quinidine-derived primary amine | NFSI | 95% |

Transition Metal-Catalyzed Asymmetric Reactions

The synthesis of enantiomerically pure this compound presents a significant challenge in stereochemical control. Transition metal-catalyzed asymmetric reactions offer a powerful strategy to establish the chiral centers in this molecule with high enantioselectivity. One of the most effective approaches involves the asymmetric hydrogenation of a prochiral enamine or imine precursor.

A plausible synthetic route commences with the formation of a fluorinated enamine intermediate. This can be achieved through the condensation of 3-fluorocyclohexanone (B12281245) with a chiral amine. Subsequent hydrogenation of the C=C-N bond using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP, DuPhos), can selectively produce one enantiomer of the desired amine. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Another viable strategy is the asymmetric reductive amination of 3-fluorocyclohexanone. In this one-pot reaction, the ketone reacts with an ammonia (B1221849) source in the presence of a chiral transition metal catalyst and a reducing agent (typically H₂). Chiral catalysts based on iridium or ruthenium with specific chiral diamine or phosphine ligands have demonstrated high efficiency in similar transformations. The catalyst facilitates the formation of a transient chiral imine in situ, which is then stereoselectively reduced to the amine.

Below is a representative data table illustrating the potential outcomes of such asymmetric hydrogenations, based on results for analogous substrates.

| Catalyst/Ligand | Substrate | Solvent | Temp (°C) | Pressure (bar) | Yield (%) | e.e. (%) |

| [Rh(COD)₂(R,R)-Me-DuPhos]BF₄ | N-acetyl-3-fluoro-cyclohexenylamine | Methanol | 25 | 10 | 95 | 98 |

| [Ir(COD)Cl]₂/(S)-BINAP/I₂ | 3-Fluorocyclohexanone + NH₃ | Toluene | 50 | 50 | 88 | 96 |

| RuCl₂[(R)-xyl-P-Phos]₂ | 3-Fluorocyclohexen-1-amine | Ethanol | 60 | 40 | 92 | 97 |

This data is illustrative and based on typical results for similar catalytic systems.

Chiral Pool Strategy for Fluorinated Cyclohexylamines

The chiral pool strategy leverages naturally occurring, enantiomerically pure starting materials to synthesize complex chiral molecules. For the synthesis of this compound, a suitable starting material would be a readily available chiral cyclohexane derivative. Quinic acid, a natural product found in coffee beans and other plants, represents an excellent chiral precursor.

The synthesis would begin with the conversion of quinic acid to a protected cyclohexene (B86901) derivative, preserving the stereochemistry of the existing chiral centers. The introduction of the fluorine atom at the C3 position can be achieved through various fluorination methods, such as electrophilic fluorination of an enol ether intermediate or nucleophilic fluorination of a suitably activated alcohol. The amino group can then be introduced via a stereocontrolled reaction, for example, through a Curtius rearrangement of a carboxylic acid derivative or a reductive amination of a ketone. The relative stereochemistry of the substituents would be dictated by the rigid conformational nature of the cyclohexane ring derived from quinic acid.

While this strategy can provide access to specific stereoisomers of 3-Fluorocyclohexan-1-amine, the availability of chiral starting materials with the desired substitution pattern can be a limiting factor.

Optical Resolution Techniques for Enantiopure this compound

When a racemic mixture of 3-Fluorocyclohexan-1-amine is synthesized, optical resolution is necessary to separate the enantiomers. Common methods include diastereomeric salt formation and enzymatic resolution.

Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. wikipedia.orglibretexts.org This reaction forms a pair of diastereomeric salts, which have different physical properties, including solubility. wikipedia.org By carefully selecting the resolving agent and crystallization solvent, one diastereomer can be selectively precipitated. wikipedia.org The precipitated salt is then isolated, and the desired enantiomer of the amine is liberated by treatment with a base. The other enantiomer can be recovered from the mother liquor. The efficiency of this method is highly dependent on the crystallization properties of the diastereomeric salts. ntnu.no

A typical resolution procedure is outlined in the table below:

| Racemic Amine | Chiral Acid | Solvent | Isolated Diastereomer | Yield (%) | e.e. (%) of Amine |

| (±)-3-Fluorocyclohexan-1-amine | (+)-Tartaric Acid | Ethanol/Water | (+)-Amine-(+)-Tartrate | 40-45 | >98 |

| (±)-3-Fluorocyclohexan-1-amine | (S)-Mandelic Acid | Isopropanol | (-)-Amine-(S)-Mandelate | 35-40 | >97 |

This data is illustrative and based on typical results for diastereomeric salt resolutions.

Enzymatic Resolution: Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unacylated forms. nih.govmdpi.com For instance, in the presence of an acyl donor (e.g., ethyl acetate) and a lipase (B570770) (such as Candida antarctica lipase B), one enantiomer of 3-Fluorocyclohexan-1-amine will be preferentially converted to the corresponding amide. The resulting mixture of the amide and the unreacted amine enantiomer can then be separated by chromatography or extraction. The unreacted amine enantiomer is obtained in high enantiomeric purity.

Conformational Analysis and its Impact on Stereoselection

The stereochemical outcome of reactions involving the cyclohexane ring is profoundly influenced by its conformational preferences. In 3-Fluorocyclohexan-1-amine, the chair conformation is the most stable. The substituents (fluorine and amine) can occupy either axial or equatorial positions. The relative stability of these conformers is determined by a combination of steric and electronic effects.

Generally, larger substituents prefer the equatorial position to minimize 1,3-diaxial interactions. However, the small size of the fluorine atom and the possibility of hydrogen bonding can lead to more complex conformational equilibria. nih.gov In the protonated form (hydrochloride salt), the ammonium (B1175870) group (-NH₃⁺) is bulkier and will have a strong preference for the equatorial position.

The conformational preference of the fluorine atom is more nuanced. While typically favoring the equatorial position, studies on fluorinated cyclohexanes have revealed that axial fluorine can be stabilized by non-classical hydrogen bonds (NCHBs) between the fluorine and axial hydrogens on the ring. nih.gov The polarity of the C-F bond can also lead to stabilizing electrostatic interactions. nih.gov

The conformational bias of the starting material and the transition states of a reaction play a critical role in determining the stereoselectivity. For instance, in the reduction of 3-fluorocyclohexanone, the incoming hydride can attack from either the axial or equatorial face. The preferred trajectory is influenced by the steric hindrance and electronic effects of the fluorine atom. If the fluorine is in the axial position, it can sterically hinder axial attack, favoring the formation of the equatorial alcohol. Conversely, an equatorial fluorine may favor axial attack. Understanding these conformational effects is crucial for designing stereoselective syntheses of this compound.

Mechanistic and Computational Investigations of 3 Fluorocyclohexan 1 Amine Hydrochloride

Elucidation of Reaction Mechanisms in Fluorinated Amine Synthesis

The synthesis of fluorinated amines, such as 3-fluorocyclohexan-1-amine hydrochloride, involves strategic chemical transformations where the introduction of a fluorine atom and an amine group onto a cyclohexane (B81311) ring is achieved. Understanding the underlying reaction mechanisms is crucial for controlling the stereochemistry and achieving desired yields.

Transition State Analysis in Stereoselective Reactions

The stereochemical outcome of fluorination and amination reactions on a cyclohexane ring is largely determined by the relative energies of the transition states leading to different stereoisomers. In the synthesis of 3-fluorocyclohexan-1-amine, key steps often involve nucleophilic substitution or electrophilic addition reactions. For instance, the fluorination of a cyclohexanol (B46403) precursor using a fluorinating agent like diethylaminosulfur trifluoride (DAST) proceeds through an SN2-like mechanism. The stereoselectivity of this step is governed by the accessibility of the carbon center to the incoming fluoride (B91410) nucleophile, which is influenced by the steric hindrance of adjacent substituents.

Computational studies on analogous systems often employ density functional theory (DFT) to model the transition states. These calculations help in predicting the most favorable reaction pathway by comparing the activation energies for the formation of different stereoisomers. For a substituted cyclohexane, the chair conformation of the transition state is typically analyzed to determine whether an axial or equatorial attack of the nucleophile is preferred.

Role of Intermediates in Reaction Pathways

The pathway to 3-fluorocyclohexan-1-amine can involve several key intermediates whose stability and reactivity dictate the course of the reaction. For example, in the synthesis starting from a cyclohexene (B86901) derivative, an electrophilic fluorination might proceed through a fluoronium ion intermediate. The subsequent attack by a nitrogen-containing nucleophile would then determine the relative orientation of the fluorine and amine groups.

Alternatively, a common strategy involves the reduction of a fluorinated cyclohexanone (B45756) oxime. In this case, the fluorinated ketone is an essential intermediate. The stereoselectivity of the reduction of the oxime to the amine is then a critical factor. The formation of different stereoisomers can be influenced by the choice of reducing agent and the reaction conditions, which affect the stability of the intermediate imine or related species. Plausible mechanisms for electrophilic fluorination often involve an enol or enolate intermediate that attacks the electrophilic fluorine source.

Quantum Chemical Calculations of this compound

Quantum chemical calculations provide invaluable insights into the structural and energetic properties of molecules like this compound. These computational methods allow for a detailed exploration of the molecule's conformational landscape and the energetic barriers between different conformations.

Conformational Energy Landscape Analysis

The conformational flexibility of the cyclohexane ring in this compound is a key determinant of its physical and chemical properties. The molecule can exist in two primary chair conformations for each stereoisomer (cis and trans). In these conformations, the fluorine and amino groups can occupy either axial or equatorial positions.

Global and Local Minima Characterization

Through computational analysis, the various chair and boat conformations of both cis- and trans-3-fluorocyclohexan-1-amine can be identified as local minima on the potential energy surface. The global minimum corresponds to the most stable conformation of the most stable stereoisomer.

For trans-3-fluorocyclohexan-1-amine, the diequatorial conformer is generally expected to be the global minimum due to the minimization of steric interactions. For the cis isomer, one substituent must be axial while the other is equatorial. The relative energies of the two possible chair conformers (fluoro axial/amino equatorial vs. fluoro equatorial/amino axial) would depend on the A-values (conformational preferences) of the fluorine and amino groups.

Table 1: Calculated Relative Energies of 3-Fluorocyclohexan-1-amine Conformers (Hypothetical Data)

| Stereoisomer | Conformation | Relative Energy (kcal/mol) |

| trans | Diequatorial | 0.00 |

| trans | Diaxial | 5.50 |

| cis | Fluoro-eq, Amino-ax | 1.80 |

| cis | Fluoro-ax, Amino-eq | 2.10 |

Calculation of Energetic Barriers for Conformational Interconversion

The conversion between different chair conformations of this compound occurs via a ring-flip process that passes through higher-energy twist-boat and boat transition states. Quantum chemical calculations can be used to determine the energetic barriers for these interconversions.

The activation energy for the chair-chair interconversion is a critical parameter that determines the rate of this process at a given temperature. By mapping the potential energy surface along the reaction coordinate for the ring flip, the transition state structures can be located, and their energies calculated. This information is crucial for understanding the dynamic conformational behavior of the molecule in solution. For monosubstituted cyclohexanes, these barriers are typically in the range of 10-12 kcal/mol. The presence of substituents can slightly alter these barriers.

Table 2: Calculated Energetic Barriers for Conformational Interconversion of Substituted Cyclohexanes (Illustrative Data)

| Molecule | Interconversion Pathway | Calculated Barrier (kcal/mol) |

| Cyclohexane | Chair to Twist-Boat | 10.8 |

| Fluorocyclohexane (B1294287) | Equatorial to Axial | 10.5 |

| Aminocyclohexane | Equatorial to Axial | 10.2 |

| 3-Fluorocyclohexan-1-amine | Diequatorial to Diaxial (trans) | ~11.0 (Estimated) |

Note: The value for 3-Fluorocyclohexan-1-amine is an estimation based on typical values for substituted cyclohexanes.

Theoretical Studies on Intramolecular Interactions

Theoretical and computational studies provide significant insights into the intramolecular forces that govern the conformational preferences and electronic properties of this compound. These investigations are crucial for understanding the interplay of various stabilizing and destabilizing effects introduced by the fluorine and ammonium (B1175870) substituents on the cyclohexane ring.

C-F Bond Properties and Electronic Effects

The carbon-fluorine (C-F) bond is a defining feature of organofluorine compounds, characterized by its exceptional strength and high polarity. alfa-chemistry.comwikipedia.org Fluorine's high electronegativity (4.0 versus 2.5 for carbon) leads to a significant polarization of the C-F bond, creating a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the fluorine atom. wikipedia.org This polarity contributes to a substantial dipole moment and imparts ionic character to the bond, which is a primary reason for its strength. wikipedia.org The bond dissociation energy of a C-F bond can be as high as 130 kcal/mol, making it one of the strongest single bonds in organic chemistry. wikipedia.org

In the context of the this compound molecule, the C-F bond length is typically around 1.35 Å. wikipedia.org However, computational studies on similar fluorinated cyclohexanes have shown that the precise length can vary depending on the fluorine's axial or equatorial position. For instance, in fluorocyclohexane, the axial C-F bond is slightly longer than the equatorial one. researchgate.net The introduction of multiple fluorine atoms on the same carbon can also shorten and strengthen the C-F bond. rutgers.edu

The electronic effect of the C-F bond is predominantly inductive, withdrawing electron density from the cyclohexane ring. This electron-withdrawing nature influences the reactivity and acidity of neighboring protons. The strong polarization of the C-F bond is also a key factor in the non-covalent interactions that dictate the molecule's conformational preferences. nih.gov

Table 1: Comparative Bond Dissociation Energies (BDEs) of C-X Bonds

| Bond (CH₃-X) | BDE (kcal/mol) |

| C-F | 115 |

| C-H | 104.9 |

| C-Cl | 83.7 |

| C-Br | 72.1 |

| C-I | 57.6 |

| Data sourced from general chemical principles. wikipedia.org |

Analysis of Fluorine-Substituent Interactions (e.g., Fluorine Gauche Effect)

The conformational analysis of this compound is heavily influenced by stereoelectronic interactions, particularly the gauche effect. The gauche effect describes the tendency of certain substituted alkanes to favor a gauche conformation over an anti conformation. In fluorinated systems, this is often attributed to hyperconjugation, specifically the stabilizing interaction between the σ C-H bonding orbital and the σ* C-F antibonding orbital. wikipedia.orgrsc.org For this overlap to be effective, a gauche arrangement is necessary. wikipedia.org

In the case of this compound, the key interaction is between the fluorine atom and the positively charged ammonium group (-NH₃⁺). This introduces a significant electrostatic component. Theoretical studies on analogous fluorinated alkylammonium salts have demonstrated that a strong electrostatic attraction between the positively charged nitrogen and the electronegative fluorine atom can dictate the conformational preference. nih.govbeilstein-journals.org This "electrostatic gauche effect" often favors a conformation where the F and NH₃⁺ groups are in a cis or gauche-like arrangement, as this minimizes the distance between the partial negative charge on the fluorine and the formal positive charge on the nitrogen. nih.govbeilstein-journals.org

This electrostatic attraction can be a dominant force, even overshadowing the typical steric repulsions that would favor an equatorial position for substituents on a cyclohexane ring. nih.gov In some fluorinated systems, this can lead to a surprising preference for the axial conformer. nih.gov While hyperconjugation (σCH→σCF and σCH→σCN interactions) plays a role, the electrostatic forces in the protonated amine are often the primary driver for the gauche preference. nih.govbeilstein-journals.org

Hydrogen Bonding Networks in this compound Systems

The hydrochloride salt of 3-Fluorocyclohexan-1-amine features a protonated amino group (-NH₃⁺) and a chloride counter-ion (Cl⁻), creating a system ripe for hydrogen bonding. The three protons on the ammonium group are strong hydrogen bond donors. These can form intermolecular hydrogen bonds with the chloride ion (N-H···Cl) and potentially with the fluorine atom of a neighboring molecule (N-H···F).

Furthermore, intramolecular hydrogen bonding, though perhaps weaker, could also be a factor. A weak hydrogen bond or electrostatic interaction might occur between one of the ammonium protons and the vicinal fluorine atom (N-H···F). The high electronegativity of fluorine makes it a potential, albeit weak, hydrogen bond acceptor. nih.gov The stability of such an interaction would depend on the specific geometry of the conformer. In related systems, such as 2,2-difluoroethylamine (B1345623) hydrochloride, intramolecular hydrogen bonding is considered a secondary, but present, contributor to conformational stability. nih.gov These complex interactions, along with electrostatic attractions, create a network that stabilizes the molecule's structure. mdpi.comnih.gov

Table 2: Potential Hydrogen Bonding Interactions

| Donor | Acceptor | Type | Significance |

| N-H⁺ | Cl⁻ | Intermolecular | Primary interaction in the solid state |

| N-H⁺ | F | Intermolecular | Contributes to crystal packing |

| N-H⁺ | F | Intramolecular | Potentially influences conformational preference |

Solvent Effects on Structure and Reactivity Profiles

The conformational equilibrium and reactivity of this compound are expected to be significantly influenced by the solvent environment. The polarity of the solvent can modulate the strength of intramolecular electrostatic interactions and intermolecular hydrogen bonds.

In the gas phase or in non-polar solvents, intramolecular interactions, such as the electrostatic gauche effect between the fluorine and the ammonium group, are maximized. This is because there are no solvent molecules to shield the interacting charges. Therefore, a greater preference for the conformer that allows for the closest F···NH₃⁺ interaction would be expected in these conditions. d-nb.info

Conversely, in polar protic solvents like water, the solvent molecules can effectively solvate the charged ammonium group and the chloride ion. This solvation attenuates the intramolecular electrostatic attraction between the fluorine and the ammonium group. nih.gov While the interaction may still be present, its influence on the conformational equilibrium would be diminished compared to the gas phase. nih.gov NMR studies on similar compounds in aqueous solutions (D₂O) have confirmed that electrostatic interactions can remain operative even in highly polar media, though they are weakened. nih.gov

Applications of 3 Fluorocyclohexan 1 Amine Hydrochloride As a Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Fluorinated Molecules

In principle, a compound like 3-Fluorocyclohexan-1-amine hydrochloride could serve as a valuable precursor for introducing a fluorinated cyclohexane (B81311) motif into larger, more complex molecules. The presence of both a fluorine atom and an amine group on the cyclohexane ring offers dual functionality for synthetic transformations.

Incorporation into Polycyclic and Heterocyclic Scaffolds

The amine functionality of this compound could be utilized in various cyclization reactions to form heterocyclic rings. For instance, it could react with dicarbonyl compounds to form pyrroles or with other bifunctional reagents to construct larger heterocyclic systems. Its incorporation into polycyclic scaffolds would likely involve multi-step synthetic sequences where the fluorinated cyclohexane core is annulated with other ring systems. However, specific examples of such reactions involving this compound are not described in the available literature.

Synthesis of Multifunctional Fluorinated Derivatives

Theoretically, the amine group could be acylated, alkylated, or used in coupling reactions to introduce a wide array of functional groups. The fluorine atom, while generally stable, can influence the reactivity of the cyclohexane ring and provides a key structural element for medicinal chemistry applications. Research in this area would focus on creating libraries of derivatives with diverse functionalities for biological screening.

Role in the Construction of Chiral Fluorine-Containing Compounds

3-Fluorocyclohexan-1-amine exists as stereoisomers. If a specific stereoisomer of the hydrochloride salt were available, it could be used as a chiral building block in asymmetric synthesis to produce enantiomerically pure fluorine-containing compounds. This is a significant area of research in drug discovery, as the stereochemistry of a molecule is often critical to its biological activity. Methodologies for the chiral resolution of fluorinated cyclohexylamines or asymmetric syntheses to produce specific stereoisomers would be essential for this application.

Derivatization Strategies for Functional Group Diversification

The primary amine of this compound is the most reactive site for derivatization. Standard amine chemistry could be applied to convert it into amides, sulfonamides, ureas, and other functional groups. These derivatization strategies would be key to modifying the physicochemical properties of the molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity, which are important for its potential use in drug design.

Advanced Spectroscopic Characterization for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Amines

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. longdom.org For fluorinated compounds, the presence of the ¹⁹F nucleus, which is 100% naturally abundant and has a spin of ½, provides a powerful additional probe for analysis. biophysics.org

One-dimensional ¹H and ¹⁹F NMR spectra provide crucial information regarding the chemical environment of each nucleus, allowing for the differentiation of diastereomers (cis vs. trans). The chemical shifts (δ) and spin-spin coupling constants (J) are highly sensitive to the spatial arrangement of atoms.

In the chair conformation of the cyclohexane (B81311) ring, substituents can be either axial or equatorial. The relative stereochemistry of the fluorine and amine groups determines which conformations are most stable for the cis and trans isomers.

¹H NMR: The proton attached to the carbon bearing the fluorine (H3) and the proton on the carbon with the amine group (H1) are of particular diagnostic importance. The width and multiplicity of these signals, governed by the coupling constants with adjacent protons (J-values), can reveal their axial or equatorial orientation. For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons indicates a diaxial relationship, while smaller couplings (2-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships.

¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its environment. researchgate.net Generally, an axial fluorine atom in a cyclohexane ring resonates at a different frequency compared to an equatorial one. Furthermore, the coupling between fluorine and nearby protons (e.g., ²JHF, ³JHF) provides valuable structural data. The magnitude of the ³JHF coupling constant also follows a Karplus-like relationship, depending on the dihedral angle between the C-H and C-F bonds.

The differentiation of enantiomers requires a chiral environment, as they are indistinguishable in an achiral solvent. This can be achieved by using a chiral derivatizing agent to form diastereomeric products that exhibit distinct NMR spectra, or by using chiral solvating agents. nih.govrsc.org

Table 1: Representative ¹H and ¹⁹F NMR Data for Differentiating Diastereomers of 3-Fluorocyclohexylamines Note: These are predicted values based on analogous substituted cyclohexanes. Actual values may vary.

| Parameter | trans-Isomer (e.g., 1-equatorial-NH₂, 3-equatorial-F) | cis-Isomer (e.g., 1-equatorial-NH₂, 3-axial-F) | Rationale |

|---|---|---|---|

| ¹H NMR | |||

| H1 Chemical Shift | ~3.1 ppm (broad multiplet) | ~3.4 ppm (broad multiplet) | The axial proton (H1) in the cis isomer is typically more deshielded. |

| H1 Signal Width | Narrower (small J-couplings to H2) | Broader (large axial-axial J-couplings) | Reflects equatorial vs. axial position. |

| H3 Chemical Shift | ~4.6 ppm (broad multiplet) | ~4.9 ppm (doublet of triplets) | The axial fluorine deshields the equatorial H3 more significantly. |

| ¹⁹F NMR | |||

| ¹⁹F Chemical Shift | ~ -180 ppm | ~ -195 ppm | Axial fluorine atoms are generally more shielded (resonate at a more negative ppm value) than equatorial ones. |

| Coupling Constants | |||

| ³J(H1ax, H2ax) | ~10-13 Hz | Not present if H1 is equatorial | Large coupling confirms axial-axial relationship. |

| ³J(H3eq, H(adj)) | ~2-5 Hz | ~2-5 Hz | Small couplings are typical for equatorial protons. |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and determining the detailed stereochemistry of the molecule. longdom.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. It is used to map out the proton connectivity throughout the cyclohexane ring, confirming the carbon framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful 2D NMR technique for determining relative stereochemistry. researchgate.netresearchgate.net It identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. For 3-Fluorocyclohexan-1-amine, NOESY can distinguish between cis and trans isomers by observing key spatial correlations. For example, in a cis isomer where the fluorine and amine groups are in a 1,3-diaxial relationship, a strong NOE would be expected between the axial H1 and H3 protons.

Table 2: Expected Key NOESY Correlations for Stereochemical Assignment

| Isomer Configuration | Expected Key NOESY Cross-Peaks | Interpretation |

|---|---|---|

| cis (1-axial, 3-axial) | H1(ax) ↔ H3(ax); H1(ax) ↔ H5(ax) | Protons on the same face of the ring are close in space. |

| trans (1-axial, 3-equatorial) | H1(ax) ↔ H2(eq); H1(ax) ↔ H5(ax); H1(ax) ↔ H6(eq) | Absence of H1(ax) ↔ H3 correlation; shows proximity to adjacent equatorial protons. |

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule and can be used to analyze the conformational isomers of cyclic systems. researchgate.net For 3-Fluorocyclohexan-1-amine hydrochloride, these methods can provide information on the equilibrium between different chair conformations. lumenlearning.com

The vibrational frequencies of certain bonds are sensitive to their local environment, including their orientation (axial vs. equatorial). The C-F stretching vibration, in particular, has been shown to appear at different wavenumbers depending on its conformation. Studies on fluorocyclohexane (B1294287) have demonstrated that the C-F stretch for the equatorial conformer appears at a higher frequency than for the axial conformer. scispace.comresearchgate.net Similarly, C-N and N-H stretching and bending vibrations of the ammonium (B1175870) group can provide structural information.

By analyzing the spectra at different temperatures or under high pressure, it is possible to study the conformational equilibrium, as the relative populations of the axial and equatorial conformers change. researchgate.net

Table 3: Representative Vibrational Frequencies for Conformational Analysis Note: Values are based on data for fluorocyclohexane and related amines and may vary for the title compound.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|

| N-H Stretch (from -NH₃⁺) | 3200 - 2800 (broad) | Characteristic of the protonated amine hydrochloride salt. |

| C-H Stretch | 3000 - 2850 | General aliphatic C-H vibrations. |

| N-H Bend (from -NH₃⁺) | 1600 - 1500 | Asymmetric and symmetric bending of the ammonium group. |

| C-F Stretch (Equatorial) | ~1130 - 1060 | The frequency is sensitive to the substituent's orientation. scispace.com |

| C-F Stretch (Axial) | ~1060 - 1020 | Typically at a lower frequency than the equatorial C-F stretch. scispace.com |

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. researchgate.net This technique requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice.

For chiral molecules like this compound, X-ray crystallography can unambiguously distinguish between R and S enantiomers. nih.gov This is often achieved through the anomalous dispersion effect, where the presence of atoms (even second-row elements like chlorine from the hydrochloride salt) causes small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). researchgate.net The analysis of these differences allows for the determination of the absolute configuration of the molecule in the crystal. The Flack parameter is a critical value calculated during structure refinement that indicates whether the determined absolute stereochemistry is correct. soton.ac.uk

The resulting crystal structure provides a wealth of information, including:

Unambiguous confirmation of the covalent connectivity.

The relative stereochemistry (cis or trans).

The absolute configuration (R/S) at both stereocenters.

The preferred conformation (chair, boat, twist-boat) adopted by the cyclohexane ring in the solid state.

Detailed bond lengths, bond angles, and torsional angles.

Intermolecular interactions, such as hydrogen bonding involving the ammonium group and the chloride ion.

Future Research Directions for 3 Fluorocyclohexan 1 Amine Hydrochloride

Development of More Sustainable and Greener Synthetic Protocols

The future synthesis of 3-Fluorocyclohexan-1-amine hydrochloride will likely prioritize sustainability and efficiency, moving away from traditional methods that may involve hazardous reagents or generate significant waste. Key areas of development include mechanochemistry and flow chemistry.

Mechanochemistry , which utilizes mechanical force to drive chemical reactions, offers a promising solvent-free alternative. mdpi.comnih.gov The synthesis of fluorinated imines, which are direct precursors to fluorinated amines, has been successfully demonstrated using manual grinding techniques that are rapid, high-yielding, and environmentally benign. mdpi.comnih.gov Adapting this approach to the synthesis of intermediates for this compound could significantly reduce solvent use and energy consumption. researchgate.net

Flow chemistry presents another avenue for greener synthesis. Continuous-flow reactors provide enhanced safety, particularly when handling potentially hazardous fluorinating agents, and allow for precise control over reaction parameters, often leading to higher yields and purity. vapourtec.combeilstein-journals.org A semi-continuous process for producing fluorinated α-amino acids from fluorinated amines has been developed, showcasing the potential of flow chemistry to streamline multi-step syntheses and enable larger-scale production with minimal intermediate purification. chemistryviews.orgresearchgate.net Applying these principles to the synthesis of this compound could lead to more efficient and scalable manufacturing processes.

Future protocols will also focus on utilizing greener reagents. For instance, efforts are underway to replace traditional deoxyfluorination reagents with more environmentally friendly alternatives derived from the activation of sulfur hexafluoride (SF₆), a potent greenhouse gas. acs.orgnih.gov

Exploration of Novel Catalytic Systems for Enantioselective Fluorination

The creation of specific stereoisomers of this compound is crucial, as different enantiomers and diastereomers can exhibit vastly different biological activities. Asymmetric catalysis is the key to achieving this stereochemical control. Future research will focus on the discovery and optimization of novel catalytic systems for the enantioselective fluorination of cyclohexanone (B45756) precursors.

Organocatalysis has emerged as a powerful tool for asymmetric α-fluorination of cyclic ketones. nih.govacs.org Catalysts such as primary amine-functionalized Cinchona alkaloids have shown high efficiency and selectivity. acs.orgthieme-connect.comresearchgate.net Further research will likely involve high-throughput screening of new organocatalyst libraries to identify systems that provide even higher yields and enantioselectivities for cyclohexanone derivatives. nih.gov

Transition-metal catalysis offers another versatile approach. Chiral complexes of palladium, nickel, ruthenium, and other metals have been successfully employed in asymmetric fluorination reactions. acs.orgnih.gov Future work will explore new ligand designs, including those incorporating fluorine atoms to modulate the catalyst's electronic properties and enhance stereocontrol. nih.gov The combination of different catalytic modes, such as the merger of chiral anion phase-transfer catalysis with enamine catalysis, has proven effective for the asymmetric fluorination of α-branched cyclohexanones and represents a promising direction for creating more complex fluorinated stereocenters. escholarship.orgacs.orgnih.gov

Below is a table summarizing promising catalytic approaches for the synthesis of chiral fluorinated cyclohexanes.

| Catalytic Approach | Catalyst Type | Substrate Example | Key Advantages |

| Organocatalysis | Primary amine-functionalized Cinchona alkaloid | Cyclic Ketones | High enantioselectivity, metal-free. acs.orgthieme-connect.com |

| Transition Metal Catalysis | Chiral Palladium-BINAP complex | β-Ketoesters | Excellent enantioselectivity, functions in greener solvents like ethanol. acs.orgacs.org |

| Transition Metal Catalysis | Nickel-DBFOX-Ph complex | Cyclic β-Ketoesters | Extremely high levels of enantioselectivity (93–99% ee). acs.org |

| Dual Catalysis | Chiral Phosphoric Acid & Protected Amino Acid | α-Substituted Cyclohexanones | Enables fluorination of challenging α-branched substrates with high enantioselectivity. escholarship.orgnih.gov |

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of synthetic reactions. wiley.com Future research on this compound will increasingly leverage advanced computational modeling to predict reaction outcomes, design novel catalysts, and elucidate reaction mechanisms. rsc.org

Quantum chemical calculations , such as those using Density Functional Theory (DFT), can be used to investigate the structures and energies of reactants, transition states, and products. mdpi.comemerginginvestigators.org This information helps in understanding the factors that control regioselectivity and stereoselectivity in fluorination reactions. For example, computational studies can model the interaction between a chiral catalyst and a substrate, providing insights that guide the design of more effective catalysts. nih.gov

Automated reaction path search methods, like the Artificial Force Induced Reaction (AFIR) method , are powerful tools for discovering entirely new reaction pathways. hokudai.ac.jpnih.gov By simulating the reaction of various potential starting materials, these methods can identify promising synthetic routes that might not be obvious from experimental screening alone. hokudai.ac.jphokudai.ac.jp This in silico approach can significantly reduce the time and resources required for experimental investigations by prioritizing the most viable synthetic strategies. rsc.orgnih.gov

Design and Synthesis of New Derivatives for Probing Chemical Principles

This compound serves as a valuable scaffold for the synthesis of new derivatives with tailored properties. The introduction of fluorine is known to have a profound impact on a molecule's conformation, lipophilicity, basicity, and metabolic stability. nih.gov Future research will focus on synthesizing novel analogs to probe fundamental chemical principles and to serve as building blocks for new materials and therapeutic agents. nih.govresearchgate.net

By systematically modifying the structure—for instance, by introducing additional fluorine atoms or other functional groups onto the cyclohexane (B81311) ring or by derivatizing the amine group—researchers can study structure-property relationships. nih.gov For example, the synthesis of all-cis tetrafluorocyclohexylamine derivatives has led to facially polarized rings with large molecular dipole moments, a property of interest for materials science. nih.gov

Derivatives of this compound can be used as tools to investigate interactions in biological systems. The unique properties of the C-F bond can be exploited in studies of protein binding and enzyme inhibition. thieme.de The synthesis and evaluation of a library of such derivatives could lead to the discovery of new lead compounds in drug discovery programs. sciencedaily.com

Q & A

Q. What are the optimal synthetic routes for 3-Fluorocyclohexan-1-amine hydrochloride, and how do reaction conditions influence yield?

Answer: The synthesis of fluorinated cyclohexylamines often involves fluorination of precursor amines or cyclohexane intermediates. For example, fluorination using Et₃N·3HF at elevated temperatures (120–140°C) has been employed to introduce fluorine into cyclohexane systems (Scheme 3, ). Additionally, reductive amination with agents like NaBH₃CN can stabilize the amine group during synthesis (as seen in analogous compounds, ). Key factors affecting yield include:

- Temperature control to avoid side reactions (e.g., decomposition at >140°C).

- Catalyst selection (e.g., NiCl₂·6H₂O for selective reduction).

- Purification methods (e.g., recrystallization from ethanol/water mixtures to isolate the hydrochloride salt).

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer: Rigorous characterization requires a combination of:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm fluorine placement and amine protonation .

- HPLC-MS for purity assessment (≥98% purity is typical for research-grade compounds, ).

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities in the cyclohexane ring .

- Elemental analysis to verify the HCl salt stoichiometry .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

Answer:

- Solubility : Highly soluble in polar solvents (e.g., water, methanol) due to the hydrochloride salt form; limited solubility in nonpolar solvents like hexane .

- Stability : Stable for ≥5 years when stored at -20°C in airtight containers. Degradation risks include:

- Hydrolysis in aqueous solutions at neutral or basic pH.

- Thermal decomposition above 150°C (observed in related fluorinated amines, ).

Advanced Research Questions

Q. How does the stereochemistry of the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Answer: The axial or equatorial position of fluorine on the cyclohexane ring alters steric and electronic effects:

- Axial fluorine increases ring strain, enhancing susceptibility to ring-opening reactions.

- Equatorial fluorine stabilizes chair conformations, favoring SN2 mechanisms in substitutions (e.g., with alkyl halides) .

Methodological tip: Use dynamic NMR or computational modeling (DFT) to predict preferred conformations .

Q. What challenges arise in resolving enantiomers of this compound, and what chiral resolution methods are recommended?

Answer: Challenges include:

Q. How does this compound interact with biological targets such as ion channels or GPCRs?

Answer: Fluorinated amines often exhibit enhanced binding affinity due to fluorine’s electronegativity and hydrophobic effects. Example approaches:

Q. How can researchers address contradictory data in toxicity studies of fluorinated cyclohexylamines?

Answer: Discrepancies often arise from:

Q. What mechanistic insights explain the compound’s reactivity in electrophilic aromatic substitution (EAS) reactions?

Answer: The electron-withdrawing fluorine atom deactivates the cyclohexane ring, directing EAS to meta positions. Key evidence:

- Hammett studies show increased σ values for fluorinated vs. non-fluorinated analogs .

- Kinetic isotope effects (KIE) confirm rate-limiting steps in nitration or sulfonation reactions .

Q. What role does this compound play in medicinal chemistry as a building block?

Answer: It serves as:

Q. What advanced techniques are used to analyze thermal decomposition products of this compound?

Answer:

- TGA-FTIR (thermogravimetric analysis coupled with infrared spectroscopy) identifies volatile decomposition byproducts (e.g., HCl, fluorinated hydrocarbons, ).

- Py-GC/MS (pyrolysis gas chromatography-mass spectrometry) for non-volatile residue analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.